N-Cyclohexyl-N'-dodecylthiourea
Description
N-Cyclohexyl-N'-dodecylthiourea is a thiourea derivative characterized by a cyclohexyl group attached to one nitrogen atom and a dodecyl (C12) alkyl chain attached to the other. This compound belongs to the broader class of asymmetrical thioureas, which are widely utilized in coordination chemistry, material science, and nanocrystal synthesis due to their strong metal-binding capabilities and tunable reactivity .
Structurally, the cyclohexyl group introduces steric bulk and hydrophobicity, while the dodecyl chain enhances lipophilicity, making the compound particularly effective in stabilizing colloidal nanocrystals during growth . In nanocrystal synthesis, this compound acts as a precursor, where its decomposition kinetics govern the controlled release of sulfur for reactions with lead precursors (e.g., PbS nanocrystals) . Crystallographic studies of analogous thioureas (e.g., N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea) reveal non-planar geometries with intramolecular hydrogen bonding and π-π interactions, which influence solubility and crystallinity .
Properties
CAS No. |
62552-08-3 |
|---|---|
Molecular Formula |
C19H38N2S |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
1-cyclohexyl-3-dodecylthiourea |
InChI |
InChI=1S/C19H38N2S/c1-2-3-4-5-6-7-8-9-10-14-17-20-19(22)21-18-15-12-11-13-16-18/h18H,2-17H2,1H3,(H2,20,21,22) |
InChI Key |
ZUXNXTGSJGBBGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=S)NC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Electron-withdrawing groups (e.g., Cl, CF₃) increase reactivity by polarizing the thiourea C=S bond, accelerating sulfur release. This results in faster nucleation but smaller nanocrystals .
- Electron-donating groups (e.g., methoxy) slow precursor conversion, enabling controlled growth and monodisperse nanocrystals .
- Steric bulk (e.g., cyclohexyl) moderates reactivity by hindering access to the thiourea core, balancing nucleation and growth phases .
Structural and Physical Properties
- Hydrophobicity: The dodecyl chain in this compound enhances solubility in nonpolar solvents compared to shorter-chain analogs (e.g., N-butyl derivatives), improving compatibility with organic-phase nanocrystal syntheses .
- Crystallinity : Analogous cyclohexyl-containing thioureas (e.g., N-cyclohexyl-N'-(4-nitrobenzoyl)thiourea) exhibit chair conformations in cyclohexyl rings and intramolecular N–H···O/S hydrogen bonds, which stabilize crystal lattices . In contrast, phenyl-substituted thioureas display planar aromatic stacking, increasing melting points but reducing solubility .
Application-Specific Performance
- Nanocrystal Synthesis: this compound’s moderate reactivity (k ≈ 1.69 × 10⁻³ s⁻¹ at 110°C) makes it ideal for scalable PbS nanocrystal production, whereas highly reactive analogs (e.g., CF₃-substituted) are better suited for ultrafine nanoparticles .
- Biological Activity : Unlike medicinal thioureas (e.g., antiviral N-aryl derivatives), the dodecyl chain in this compound limits biomedical applications due to poor aqueous solubility but enhances utility in materials science .
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing N-Cyclohexyl-N'-dodecylthiourea with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between cyclohexylamine and dodecyl isothiocyanate. Key parameters include solvent selection (e.g., anhydrous dichloromethane), temperature control (0–5°C to minimize side reactions), and stoichiometric excess of one reactant to drive the reaction. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures) is critical. Purity assessment should use HPLC (>98% purity threshold) and ¹H/¹³C NMR to confirm structural integrity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography (for single-crystal analysis) to resolve hydrogen-bonding networks and confirm stereochemistry, as demonstrated in analogous thiourea derivatives . FTIR identifies thiocarbonyl (C=S) stretching vibrations (~1250–1350 cm⁻¹). Computational tools like DFT can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. What role does this compound play in nanocrystal synthesis?
- Methodological Answer : It acts as a sulfur precursor in PbS nanocrystal growth. The thiourea group decomposes under heat (80–110°C) to release sulfide ions, with kinetics monitored via ¹³C NMR or in-situ SAXS. The dodecyl chain stabilizes colloidal suspensions, while the cyclohexyl group modulates precursor reactivity. Time-resolved studies show exponential growth kinetics, with size polydispersity <10% under optimized conditions .
Advanced Research Questions
Q. How do reaction kinetics and substituent effects influence nanocrystal morphology when using this compound?
- Methodological Answer : Substituents on the aryl/alkyl groups alter decomposition rates. For example, electron-withdrawing groups (e.g., -Cl) slow precursor conversion, enabling larger nanocrystals, while electron-donating groups (e.g., -OCH₃) accelerate kinetics, yielding smaller particles. Design experiments with controlled temperature ramps and use Arrhenius plots to correlate activation energy with substituent electronic profiles .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer : Discrepancies may arise from solvent polarity or trace impurities. Use Hansen solubility parameters to screen solvents systematically. Stability under light/O₂ can be tested via accelerated aging studies (40°C/75% RH for 28 days) with HPLC monitoring. For conflicting thermal stability data, employ DSC/TGA to identify decomposition thresholds and compare with literature .
Q. How can computational modeling predict the ligand-exchange behavior of this compound in surface-functionalized nanomaterials?
- Methodological Answer : Molecular dynamics (MD) simulations parameterized with crystallographic data (e.g., bond lengths/angles from ) can model ligand adsorption on nanocrystal surfaces. Free-energy calculations (umbrella sampling) quantify binding affinities. Validate predictions with XPS or FTIR to detect surface-bound thiourea vs. displaced ligands .
Q. What experimental designs quantify the environmental impact of this compound in lab waste streams?
- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna acute toxicity) and biodegradability tests (OECD 301F). Use LC-MS/MS to detect residual thiourea in wastewater. Compare with regulatory thresholds for arylthioureas in polymer additives .
Data-Driven Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
